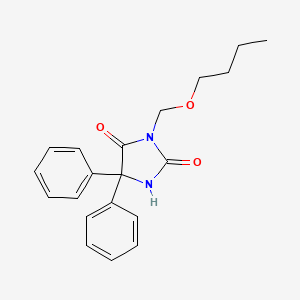![molecular formula C15H12Cl2N2O B12937310 {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol CAS No. 920019-78-9](/img/structure/B12937310.png)
{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by the presence of an imidazo[1,5-a]pyridine core, which is a significant structural component in many pharmaceuticals and agrochemicals
Vorbereitungsmethoden
The synthesis of {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol typically involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of appropriate precursors to form the imidazo[1,5-a]pyridine core . This can be achieved through various methods, including cycloaddition, oxidative cyclization, and transannulation reactions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to interact with specific molecular targets . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs . Its unique chemical structure also makes it useful in materials science, particularly in the development of optoelectronic devices and sensors .
Wirkmechanismus
The mechanism of action of {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context. In the case of its anticancer activity, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol can be compared with other imidazo[1,5-a]pyridine derivatives. Similar compounds include those with different substituents on the imidazo[1,5-a]pyridine core, such as {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,2-a]pyridin-1-yl}methanol . These compounds share similar chemical properties but may differ in their biological activities and applications. The presence of the dichlorophenyl group in this compound contributes to its unique properties, making it distinct from other related compounds .
Eigenschaften
| 920019-78-9 | |
Molekularformel |
C15H12Cl2N2O |
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
[3-[(2,4-dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl]methanol |
InChI |
InChI=1S/C15H12Cl2N2O/c16-11-5-4-10(12(17)8-11)7-15-18-13(9-20)14-3-1-2-6-19(14)15/h1-6,8,20H,7,9H2 |
InChI-Schlüssel |
FDIPELOSWJCJAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C(N2C=C1)CC3=C(C=C(C=C3)Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


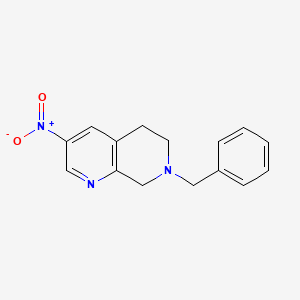
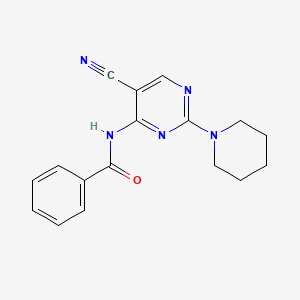
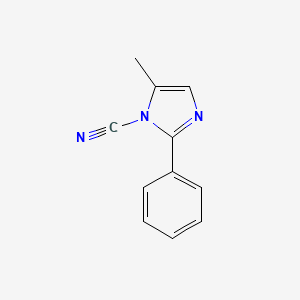
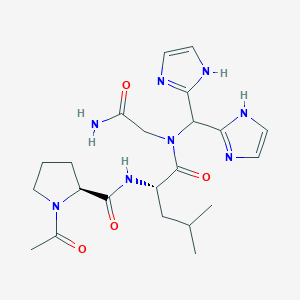

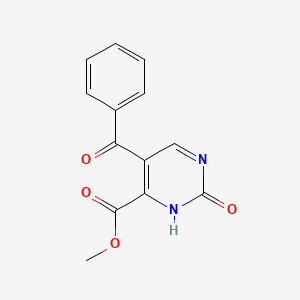

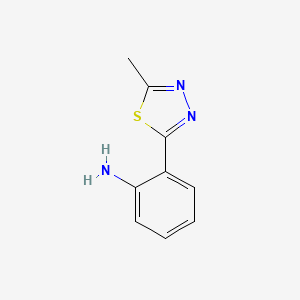
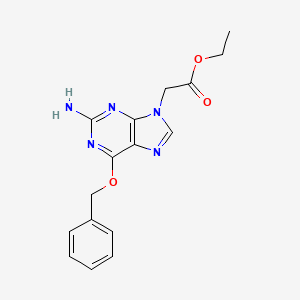
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)


